molecular formula C13H21N3O B3428976 PF-592379 CAS No. 710655-15-5

PF-592379

Cat. No.: B3428976
CAS No.: 710655-15-5
M. Wt: 235.33 g/mol
InChI Key: DFTCYTDJDXZFSK-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-592379 is a small molecule drug developed by Pfizer. It acts as a potent, selective, and orally active agonist for the dopamine D3 receptor. Initially, it was under development as a potential medication for the treatment of female sexual dysfunction and male erectile dysfunction . its development was discontinued after clinical trials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-592379 involves several steps, starting with the preparation of the morpholine ring, followed by the introduction of the pyridine moiety. The key steps include:

    Formation of the Morpholine Ring: This involves the reaction of appropriate amines with epoxides under controlled conditions to form the morpholine ring.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where the morpholine derivative reacts with a halogenated pyridine compound.

Industrial Production Methods

While specific industrial production methods for this compound are not publicly detailed, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

PF-592379 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenated compounds and nucleophiles like amines and alcohols are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying dopamine receptor agonists.

    Biology: Research focuses on its interaction with dopamine receptors and its effects on cellular signaling pathways.

    Industry: While not commercially produced, its synthesis and study contribute to the development of new pharmacological agents.

Mechanism of Action

PF-592379 exerts its effects by selectively binding to and activating the dopamine D3 receptor. This activation modulates the receptor’s signaling pathways, influencing various physiological processes. The compound’s selectivity for the D3 receptor over other dopamine receptors is a key aspect of its mechanism, reducing the potential for side effects associated with non-selective dopamine agonists .

Comparison with Similar Compounds

PF-592379 is unique due to its high selectivity for the dopamine D3 receptor. Similar compounds include:

    7-OH-DPAT: Another dopamine D3 receptor agonist, but with less selectivity compared to this compound.

    PD-128,907: A potent D3 receptor agonist with applications in neurological research.

    PF-219,061: Another compound developed by Pfizer with similar properties but different pharmacokinetic profiles.

The uniqueness of this compound lies in its high selectivity and oral activity, making it a valuable tool for studying dopamine receptor pharmacology .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-6-16-8-12(17-9-10(16)2)11-4-5-13(14)15-7-11/h4-5,7,10,12H,3,6,8-9H2,1-2H3,(H2,14,15)/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTCYTDJDXZFSK-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(OCC1C)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@H](OC[C@@H]1C)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030407
Record name PF-592379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710655-15-5
Record name PF-592379
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0710655155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-592379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-592379
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B7UY5K7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-592379
Reactant of Route 2
PF-592379
Reactant of Route 3
PF-592379
Reactant of Route 4
Reactant of Route 4
PF-592379
Reactant of Route 5
PF-592379
Reactant of Route 6
Reactant of Route 6
PF-592379

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.